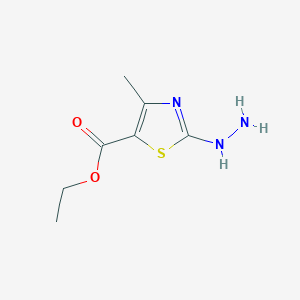
4-(2,2-二甲基丙基)苯甲酸
描述
科学研究应用
材料研究
4-(2,2-二甲基丙基)苯甲酸在材料研究中得到应用,特别是在苯甲酸衍生物的研究中。 这些化合物以其多样的物理性质而闻名,这些性质可以受到官能团的性质和位置的影响 . 该化合物在压力下的行为很有趣,特别是在共晶工程的背景下,这对药物应用和结构-性质关系的理解具有意义 .
制药
在制药行业,该化合物在各种药物的合成中得到应用。 它作为合成更复杂分子的前体,并可能参与活性药物成分 (API) 的生产。 该化合物可用于研究目的,表明其在药物开发和药物化学中的潜力 .
化学工程
4-(2,2-二甲基丙基)苯甲酸在化学工程中具有相关性,它可用于化学产品的合成。 它在开发新的合成途径和参与大规模制造过程中的作用突出了其在化工行业的重要性 .
环境科学
该化合物的衍生物正在探索用于环境修复应用,例如废水处理。 在微波吸收材料上形成热点的能力使其成为微波辅助催化氧化的候选材料,这是一种去除污染物的技术 .
生物化学
在生物化学中,4-(2,2-二甲基丙基)苯甲酸可用于研究代谢途径和酶相互作用。 它与其他苯甲酸衍生物的结构相似性使其成为理解生化过程的模型化合物 .
食品科学
虽然没有直接用作食品添加剂,但包括 4-(2,2-二甲基丙基)苯甲酸在内的苯甲酸衍生物在食品防腐剂研究中具有重要意义。 对食品中苯甲酸的检测和影响的研究可以带来更好的食品安全实践和新防腐剂的开发 .
农业
苯甲酸衍生物正在研究其在农业中的潜在用途。 它们可能会影响土壤微生物群落和植物代谢组,这会影响作物的生长和品质。 了解这些相互作用对于开发可持续的农业实践至关重要 .
纳米技术
虽然没有直接提到 4-(2,2-二甲基丙基)苯甲酸在纳米技术中的具体应用,但苯甲酸衍生物正在被探索用于创建具有医疗应用的纳米粒子,例如抗蛇毒特性 . 这表明 4-(2,2-二甲基丙基)苯甲酸在纳米材料开发中的一个潜在研究领域。
属性
IUPAC Name |
4-(2,2-dimethylpropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNKOUWZXGZYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429097 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65687-52-7 | |
| Record name | 4-neopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dimethylpropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-fluoro-6-(4-fluorophenyl)-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188958.png)
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)

![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)

![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)

![Propanedinitrile, [(4-methylphenyl)hydrazono]-](/img/structure/B188971.png)



![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
